molecular formula C11H15Cl2N B15262173 [1-(2,5-Dichlorophenyl)ethyl](propyl)amine

[1-(2,5-Dichlorophenyl)ethyl](propyl)amine

Cat. No.: B15262173
M. Wt: 232.15 g/mol
InChI Key: GYMCJVVQNGYUPB-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol . This compound belongs to the class of amines, specifically a secondary amine, where the nitrogen atom is bonded to two carbon atoms. It is characterized by the presence of a dichlorophenyl group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)ethylamine typically involves the reaction of 2,5-dichlorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Dichlorophenyl)ethylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2,5-Dichlorophenyl)ethylamine can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can be used under basic conditions.

Major Products Formed:

    N-oxides: from oxidation reactions.

    Secondary amines: from reduction reactions.

  • Various substituted amines from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 1-(2,5-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar amines.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structural features make it a candidate for the synthesis of psychoactive substances.

Industry: In the industrial sector, 1-(2,5-Dichlorophenyl)ethylamine is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 1-(2,5-Dichlorophenyl)ethylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the propylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[1-(2,5-dichlorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)10-7-9(12)4-5-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

GYMCJVVQNGYUPB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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